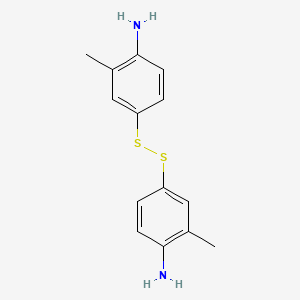

4,4'-Disulfanediylbis(2-methylaniline)

Description

Historical Context and Early Investigations

The historical study of aromatic disulfides is rooted in the foundational principles of organic sulfur chemistry. Early investigations into disulfide bond formation date back to the 19th and early 20th centuries, with a focus on understanding the oxidation of thiols. britannica.com General methods for the synthesis of disulfides, such as the oxidation of the corresponding thiols, have been well-established for many decades. thieme-connect.comorganic-chemistry.org However, specific historical accounts detailing the first synthesis or investigation of 4,4'-Disulfanediylbis(2-methylaniline) are not prominent in the scientific literature. Its study is likely encompassed within broader research on aromatic diamines and disulfides, which have been explored for their roles in dye synthesis, pharmaceuticals, and polymer chemistry. A patent from the early 1980s describes a general process for the preparation of bis-(amino-phenyl)-disulphides, highlighting their utility as fungicides, components for lubricating oil additives, and as intermediates for polyurethane prepolymers and benzthiazole derivatives.

Significance in Organic and Material Chemistry

The significance of 4,4'-Disulfanediylbis(2-methylaniline) in organic and material chemistry can be inferred from the known applications of related compounds. The presence of both amine and disulfide functionalities imparts a dual reactivity that is highly valuable. The disulfide bond is a dynamic covalent bond, meaning it can undergo reversible cleavage and formation under specific stimuli, such as changes in redox potential, temperature, or light. nih.govresearchgate.net This property is central to the development of "smart" materials.

In the realm of polymer chemistry, aromatic disulfides are increasingly being incorporated into polymer networks to create self-healing, reprocessable, and recyclable materials. researchgate.netacs.org The disulfide linkage can act as a reversible cross-linker, allowing the material to mend itself after damage. rsc.orgresearchgate.net The amine groups, on the other hand, can serve as reactive sites for polymerization, for instance, in the synthesis of polyamides, polyimides, or polyurethanes, or as curing agents for epoxy resins. acs.orgkpi.ua The incorporation of aromatic disulfide units into polymer backbones is a key strategy for creating biodegradable and bioreducible materials for applications like drug delivery. nih.govacs.org

Current Research Landscape and Knowledge Gaps

The current research landscape for compounds structurally related to 4,4'-Disulfanediylbis(2-methylaniline) is vibrant, particularly in the field of materials science. There is a strong focus on the development of dynamic and responsive polymers. jsta.cl Aromatic disulfides are being explored as key components in vitrimers, a class of plastics that combines the properties of thermosets and thermoplastics, offering high performance along with reprocessability. researchgate.net Furthermore, the synthesis of novel polymers from the reaction of aromatic diamines with sulfur-containing reagents is an active area of investigation. acs.org

Despite this broad interest, there is a clear knowledge gap specifically concerning 4,4'-Disulfanediylbis(2-methylaniline). There is a scarcity of published data on its specific synthesis, characterization, and properties. Detailed experimental and computational studies are needed to fully understand its chemical behavior and to validate its potential applications. The exploration of its use as a monomer in polymerization reactions, as a dynamic cross-linker, or as a building block in the synthesis of novel functional materials remains an open and promising area for future research.

Interactive Data Table: Inferred Properties of 4,4'-Disulfanediylbis(2-methylaniline)

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C14H16N2S2 | Based on chemical structure |

| Molecular Weight | 276.43 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | Typical for aromatic disulfides of similar size |

| Solubility | Expected to be soluble in organic solvents | Common for aromatic compounds |

| Reactivity | Possesses reactive amine and disulfide groups | Based on functional groups present |

Structure

3D Structure

Properties

CAS No. |

88070-23-9 |

|---|---|

Molecular Formula |

C14H16N2S2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

4-[(4-amino-3-methylphenyl)disulfanyl]-2-methylaniline |

InChI |

InChI=1S/C14H16N2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 |

InChI Key |

RCBDJCNMMCFWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)N)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4,4 Disulfanediylbis 2 Methylaniline

Established Synthetic Routes and Improvements

The formation of the disulfide bond in 4,4'-Disulfanediylbis(2-methylaniline) is most commonly achieved through the dimerization of two molecules of 4-amino-3-methylthiophenol via an oxidation reaction. However, the specifics of this transformation, including the choice of oxidant and reaction conditions, are critical for achieving high yields and purity.

Oxidative Coupling Reactions

The most direct and widely employed method for synthesizing symmetrical disulfides is the oxidative coupling of thiols. nih.gov This approach involves the oxidation of the thiol group (-SH) of 4-amino-3-methylthiophenol, leading to the formation of a sulfur-sulfur bond. A variety of oxidizing agents have been utilized for this type of transformation, ranging from common laboratory reagents to more sophisticated catalytic systems.

Common oxidants include hydrogen peroxide, iodine, and atmospheric oxygen. orgsyn.org The use of 30% aqueous hydrogen peroxide is considered an environmentally benign option, as its only byproduct is water. orgsyn.org The reaction's efficiency can be influenced by the presence of catalysts. For instance, iodine can be used in catalytic amounts for the aerobic oxidation of thiols, where it is regenerated in the catalytic cycle. researchgate.net However, a significant challenge in the oxidation of aminothiophenols is the potential for side reactions involving the amino group. The amino group can also be susceptible to oxidation, which may lead to the formation of azo compounds or other undesired byproducts, thus requiring careful control of reaction conditions to ensure chemoselectivity. acs.org

Recent advancements have explored radical coupling of thiols as an attractive route. One such method employs an N-anomeric amide to facilitate the conversion of thiols to sulfur radicals, which then couple to form the disulfide. This protocol is notable for its mild reaction conditions and avoidance of strong oxidants or metal catalysts. nih.gov

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a fundamental reaction in sulfur chemistry, involving the reaction of a thiol with a disulfide to form a new disulfide and a new thiol. urfu.ru While this reaction is a primary method for the synthesis of unsymmetrical disulfides, it also plays a crucial role in the chemistry of symmetrical disulfides by governing equilibrium processes. researchgate.neturfu.ru In the context of synthesizing 4,4'-Disulfanediylbis(2-methylaniline), this mechanism is more relevant to understanding potential side reactions or purification challenges, where the target molecule could react with any remaining thiol precursor. The exchange is typically base-catalyzed and proceeds through a thiolate anion intermediate.

The process can be promoted electrochemically, often in the presence of redox mediators. This approach allows for the formation of unsymmetrical disulfides but also sheds light on the fundamental reactivity of the disulfide bond. urfu.ru

Alternative Synthetic Pathways

Beyond the direct oxidation of thiols, alternative strategies can be envisioned for the synthesis of 4,4'-Disulfanediylbis(2-methylaniline). One such approach could involve the reductive coupling of sulfonyl chlorides. This would entail the synthesis of 2-methylaniline-4-sulfonyl chloride as a key intermediate, which could then be reduced to form the disulfide bond.

Another potential route could start from 2-methylaniline and introduce the sulfur functionality through a different mechanism, such as reaction with sulfur monochloride (S₂Cl₂). This method can produce symmetrical disulfides directly from aromatic amines or phenols, though it can be aggressive and may require careful optimization to avoid side reactions and control regioselectivity.

Optimization of Reaction Conditions and Yield

Achieving high yield and purity in the synthesis of 4,4'-Disulfanediylbis(2-methylaniline) is contingent upon the careful optimization of several reaction parameters. The interplay between the catalyst system, solvent, temperature, and reaction time is crucial for maximizing the desired product formation while minimizing side reactions.

Catalyst Systems and Ligand Design

A variety of catalysts can be employed to facilitate the oxidative coupling of thiols. These can be broadly categorized into metal-based catalysts and organocatalysts. Transition metal complexes, particularly those of copper and iron, are known to catalyze the oxidation of phenols and thiophenols. For instance, copper(II) complexes have been shown to be effective in mimicking the enzymatic function of phenoxazinone synthase, which catalyzes the aerobic oxidation of 2-aminophenol. rsc.org Such bio-inspired catalysts could offer high selectivity for the oxidation of the thiol group in the presence of the amine.

The electrochemical oxidation of thiols can be mediated by redox-active organic molecules, such as substituted o-aminophenols. researchgate.net These mediators are first oxidized at an electrode to form a reactive species (an o-iminobenzoquinone), which then chemically oxidizes the thiol to the disulfide, regenerating the mediator in the process. This indirect electrosynthesis can reduce the overpotential required for the thiol oxidation. researchgate.net The choice of mediator can significantly impact the efficiency of the process.

Below is a table summarizing various catalytic systems used for the oxidation of thiols to disulfides, which could be adapted for the synthesis of 4,4'-Disulfanediylbis(2-methylaniline).

| Catalyst/Mediator | Substrate Example | Oxidant | Solvent | Yield (%) | Reference |

| Iodine (catalytic) | Various thiols | O₂ | EtOAc | High | researchgate.net |

| N-anomeric amide | Thiophenol | None | MeCN | 73 | nih.gov |

| 4,6-di-tert-butyl-2-(tert-butylamino)phenol | Propanethiol & 4-nitrothiophenol | Electrochemical | MeCN | 73 | researchgate.net |

| Copper(II) complexes | 2-Aminophenol | Air | Various | - | rsc.org |

Solvent Effects and Reaction Medium Studies

The choice of solvent can have a profound impact on the rate, yield, and selectivity of disulfide synthesis. Solvents can influence the solubility of reactants and catalysts, stabilize intermediates, and in some cases, actively participate in the reaction mechanism.

For instance, the use of fluoroalkyl alcohols, such as hexafluoroisopropyl alcohol (HFIP) or trifluoroethanol, has been shown to promote the selective oxidation of thiols to disulfides using hydrogen peroxide, while avoiding over-oxidation to sulfoxides or sulfones. orgsyn.org These solvents are thought to activate the oxidant through hydrogen bonding.

In some cases, performing the reaction under solvent-free conditions can be advantageous. A solvent-free method for synthesizing unsymmetrical disulfides was found to produce highly pure products by preventing disproportionation, a side reaction that can be facilitated by solvents. mdpi.com This suggests that a solvent-free approach could also be beneficial for the synthesis of symmetrical disulfides like 4,4'-Disulfanediylbis(2-methylaniline) to enhance purity.

The following table illustrates the effect of different solvents on a representative thiol oxidation reaction.

| Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol Homocoupling | MeCN | Room Temp | 4 | 73 | nih.gov |

| Thiophenol Homocoupling | DMF | Room Temp | 4 | 43 | nih.gov |

| Thiophenol Homocoupling | DMSO | Room Temp | 4 | 65 | nih.gov |

| Thiophenol Homocoupling | THF | Room Temp | 4 | 76 | nih.gov |

| Thioanisole Oxidation | Trifluoroethanol | 0 | 0.5 | >98 | orgsyn.org |

Temperature and Pressure Influence on Synthesis

The synthesis of diaryl disulfides from anilines, a class of reactions that includes the formation of 4,4'-Disulfanediylbis(2-methylaniline), is notably influenced by temperature. While specific data on the effect of pressure is not extensively documented in publicly available research, the impact of temperature on reaction rate, yield, and selectivity is a critical parameter.

One of the foundational methods for the synthesis of aminophenyl disulfides involves the reaction of an aniline (B41778) with sulfur or a sulfur-transfer reagent. A pertinent example is the Herz reaction, which typically involves the treatment of an aniline with sulfur monochloride (S₂Cl₂). The temperature of this reaction is a crucial factor. For the related synthesis of poly[N,N-(phenylamino)disulfides] from various aniline derivatives and sulfur monochloride, the reaction is conducted at a significantly reduced temperature of -90 °C. rsc.org This low temperature is essential to control the high reactivity of sulfur monochloride and to minimize the formation of undesired side products, thereby ensuring a higher yield of the desired disulfide. rsc.org At room temperature, the reaction is described as highly exothermic and rapid, which leads to competing side reactions and little to no desired polymer formation. rsc.org

Conversely, other methods for the synthesis of related aminophenyl disulfides from different precursors can be carried out at elevated temperatures. For instance, the synthesis of p-aminophenyl disulfide from p-chloronitrobenzene and sodium sulfide (B99878) involves heating the reaction mixture to reflux, followed by an oxidation step at 65-70 °C. organic-chemistry.org

The table below summarizes the temperature conditions for the synthesis of related aminophenyl disulfides, illustrating the variability of this parameter depending on the specific synthetic route.

| Precursor(s) | Reagent(s) | Temperature | Product |

| Aniline derivatives | Sulfur monochloride | -90 °C | Poly[N,N-(phenylamino)disulfides] |

| p-Chloronitrobenzene | Sodium sulfide, Hydrogen peroxide | Reflux, then 65-70 °C | p-Aminophenyl disulfide |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 4,4'-Disulfanediylbis(2-methylaniline) and related compounds is an area of increasing importance, focusing on reducing the environmental impact of chemical processes.

Solvent-Free and Aqueous Methodologies

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of more environmentally benign alternatives, such as water, or conducting reactions under solvent-free conditions.

The synthesis of various disulfides has been successfully demonstrated in aqueous media. For example, the synthesis of bis-(amino-phenyl)-disulfides can be achieved by reacting aminothiophenols with sulfur or a sulfur-donating substance in an aqueous dispersion at temperatures ranging from 10 to 120°C and a pH of 3 to 9. researchgate.net This method highlights the feasibility of using water as a solvent for the formation of aminophenyl disulfides.

Solvent-free approaches for the oxidation of thiols to disulfides have also been developed. One such method utilizes a catalytic amount of iodide ion or iodine to mediate the oxidation with hydrogen peroxide under solvent-free conditions. researchgate.net While this method starts from thiols rather than anilines, it demonstrates the potential for eliminating solvents in disulfide bond formation. The applicability of such a solvent-free approach to the direct synthesis from 2-methylaniline would require further investigation but represents a promising avenue for greening the synthesis of the target compound.

Sustainable Reagent Development

The development and use of sustainable reagents is another cornerstone of green chemistry. This involves replacing hazardous or non-renewable reagents with safer and more sustainable alternatives.

In the context of synthesizing 4,4'-Disulfanediylbis(2-methylaniline), the use of sulfur monochloride presents certain hazards due to its reactivity and corrosive nature. Research into alternative, more sustainable sulfur-transfer reagents is an active area. For instance, the use of elemental sulfur in aqueous media, as mentioned earlier, can be considered a more sustainable option compared to sulfur monochloride. researchgate.net

Furthermore, the choice of oxidizing agent in alternative synthetic routes is crucial. Many traditional oxidation reactions employ stoichiometric amounts of heavy metal oxidants, which are toxic and generate hazardous waste. Green alternatives focus on catalytic methods using benign oxidants. For the related oxidation of thiols to disulfides, catalytic amounts of iodine with a terminal oxidant like oxygen (from air) have been shown to be effective. nih.gov Another approach utilizes hydrogen peroxide as a green oxidant, which produces water as its only byproduct. researchgate.net The development of catalytic systems that could directly oxidize 2-methylaniline in the presence of a sulfur source using sustainable oxidants like oxygen or hydrogen peroxide would represent a significant advancement in the sustainable synthesis of 4,4'-Disulfanediylbis(2-methylaniline).

Advanced Spectroscopic and Structural Elucidation of 4,4 Disulfanediylbis 2 Methylaniline

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and their respective vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 4,4'-Disulfanediylbis(2-methylaniline), the key functional groups are the primary amine (-NH₂), the methyl group (-CH₃), the aromatic ring, and the disulfide linkage (-S-S-).

The primary amine group is expected to exhibit two distinct N-H stretching bands in the region of 3400-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. The C-H stretching vibrations from the aromatic rings and methyl groups would appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically produce a series of sharp bands between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The disulfide (S-S) stretching vibration is notoriously weak in FTIR spectra due to its low polarity and is often difficult to observe, but it is expected in the 400-540 cm⁻¹ range.

Interactive Table 1: Expected FTIR Vibrational Frequencies for 4,4'-Disulfanediylbis(2-methylaniline)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium |

| 3000 - 3100 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |

| 2850 - 2960 | C-H Aliphatic Stretch | Methyl Group | Medium |

| 1580 - 1620 | C=C Aromatic Stretch | Aromatic Ring | Medium to Strong |

| 1450 - 1520 | C=C Aromatic Stretch | Aromatic Ring | Medium to Strong |

| 1250 - 1350 | C-N Stretch | Aryl Amine | Medium |

| 400 - 540 | S-S Stretch | Disulfide | Weak / Not Observed |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. For 4,4'-Disulfanediylbis(2-methylaniline), the most significant feature in the Raman spectrum is expected to be the S-S stretching vibration. Unlike in FTIR, the S-S bond is highly polarizable, resulting in a distinct and easily identifiable peak in the 450-550 cm⁻¹ region. This makes Raman spectroscopy the superior method for confirming the presence of the disulfide linkage.

Furthermore, the symmetric "breathing" mode of the aromatic rings, which involves the entire ring expanding and contracting, typically gives rise to a strong Raman signal around 1000 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations are also observable, similar to their FTIR counterparts.

Interactive Table 2: Expected Raman Shifts for 4,4'-Disulfanediylbis(2-methylaniline)

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3000 - 3100 | C-H Aromatic Stretch | Aromatic Ring | Medium |

| 2850 - 2960 | C-H Aliphatic Stretch | Methyl Group | Medium |

| 1580 - 1620 | C=C Aromatic Stretch | Aromatic Ring | Strong |

| ~1000 | Aromatic Ring Breathing (Symmetric) | Aromatic Ring | Strong |

| 450 - 550 | S-S Stretch | Disulfide | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity and structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

Due to the molecule's C₂ symmetry axis through the disulfide bond, the two substituted aniline (B41778) rings are chemically equivalent. This simplifies the ¹H NMR spectrum, which would show signals for only one set of amine, aromatic, and methyl protons.

The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, typically in the range of 3.5-4.5 ppm, though its position can vary with solvent and concentration. The three aromatic protons on each ring are chemically distinct and would form an ABC spin system. The proton at C-5 (para to the methyl group) would likely appear as a doublet of doublets, the proton at C-6 (ortho to the amine) as a doublet, and the proton at C-3 (meta to the amine) as a singlet or a narrowly split signal. These aromatic signals are expected in the 6.5-7.5 ppm region. The methyl group (-CH₃) protons would give a sharp singlet at approximately 2.1-2.3 ppm, integrating to six protons (representing both methyl groups).

Interactive Table 3: Predicted ¹H NMR Chemical Shifts for 4,4'-Disulfanediylbis(2-methylaniline)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 6H | -CH₃ |

| ~4.0 | Broad Singlet | 4H | -NH₂ |

| ~6.7 - 7.4 | Multiplet | 6H | Ar-H |

The symmetry of the molecule also simplifies the ¹³C NMR spectrum. There are seven unique carbon environments: six in the aromatic ring and one in the methyl group. The methyl carbon is expected to appear at the highest field (lowest ppm value), around 17-20 ppm. The six aromatic carbons would resonate between 115 and 150 ppm. The carbon attached to the amine group (C-1) and the carbon attached to the sulfur atom (C-4) would be the most deshielded (highest ppm values) among the ring carbons due to the electronegativity of N and S. The carbon bearing the methyl group (C-2) would also be a quaternary carbon, showing a distinct chemical shift.

Interactive Table 4: Predicted ¹³C NMR Chemical Shifts for 4,4'-Disulfanediylbis(2-methylaniline)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~17 - 20 | Primary (CH₃) | C-Methyl |

| ~115 - 120 | Tertiary (CH) | Aromatic CH |

| ~120 - 125 | Quaternary | Aromatic C-S |

| ~128 - 132 | Tertiary (CH) | Aromatic CH |

| ~135 - 140 | Quaternary | Aromatic C-CH₃ |

| ~138 - 142 | Tertiary (CH) | Aromatic CH |

| ~145 - 150 | Quaternary | Aromatic C-N |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4,4'-Disulfanediylbis(2-methylaniline), COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity within the ABC spin system on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). An HMQC or HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the methyl proton singlet to the methyl carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

A cross-peak from the methyl protons (-CH₃) to the aromatic carbons at C-2 and C-3.

Cross-peaks from the aromatic protons to neighboring carbons, helping to piece together the substitution pattern on the ring. For example, the proton at C-6 would show correlations to C-4 and C-2, confirming its position relative to the disulfide and methyl groups.

Together, these 2D NMR techniques provide a comprehensive and interlocking set of data that allows for the complete and confident structural elucidation of 4,4'-Disulfanediylbis(2-methylaniline).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For 4,4'-Disulfanediylbis(2-methylaniline), the spectrum is influenced by the electronic properties of both the aromatic aniline rings and the disulfide bridge.

The UV-Vis absorption spectrum of 4,4'-Disulfanediylbis(2-methylaniline) is defined by the presence of two primary chromophores: the disulfide (-S-S-) linkage and the 2-methylaniline aromatic system. The disulfide bond itself is a chromophore, with its absorption characteristics being highly dependent on the C-S-S-C dihedral angle due to stereoelectronic effects. nih.gov The principal electronic transition for the disulfide group is the S₀→S₁ transition, which involves the promotion of an electron from a highest occupied molecular orbital (HOMO), composed of sulfur lone-pair orbitals, to a lowest unoccupied molecular orbital (LUMO). nih.gov

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule by stabilizing the ground and excited states to different extents. For transitions with a more polar excited state, an increase in solvent polarity typically leads to a bathochromic (red) shift, as the energy gap between the ground and excited states is reduced. biointerfaceresearch.com Conversely, for n→π* transitions, a hypsochromic (blue) shift is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state through interactions like hydrogen bonding. libretexts.orgyoutube.com

While the λmax of the disulfide bond's intrinsic transition is reported to be relatively insensitive to solvent polarity, the molar absorptivity tends to be higher in nonpolar environments. nih.gov However, the polar amino groups and the aromatic π-systems in 4,4'-Disulfanediylbis(2-methylaniline) are expected to exhibit solvatochromic behavior. The π→π* transitions associated with the aniline rings will likely undergo a red shift as solvent polarity increases. The n→π* transition of the amino group is expected to show a blue shift. nih.gov The observed spectral shifts will therefore represent a composite of these competing effects.

Table 1: Expected Solvent Effects on λmax of 4,4'-Disulfanediylbis(2-methylaniline) This table is illustrative and based on general principles of solvatochromism for the identified chromophores.

| Solvent | Polarity Index | Transition Type | Expected Shift in λmax (nm) |

|---|---|---|---|

| Hexane | 0.1 | π→π* | ~280 |

| Dichloromethane | 3.1 | π→π* | ~285 |

| Ethanol | 4.3 | π→π* | ~288 |

| Acetonitrile | 5.8 | π→π* | ~290 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov For 4,4'-Disulfanediylbis(2-methylaniline), HRMS can distinguish its molecular formula, C₁₄H₁₆N₂S₂, from other potential formulas with the same nominal mass. The precise mass measurement is critical for unambiguous identification in complex mixtures or for confirming the product of a chemical synthesis. researchgate.netuni.lu Based on the isotopic masses of the constituent elements, the expected monoisotopic mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. Data from closely related diaryl disulfides, such as di(o-methylphenyl)disulfide, confirm that electrospray ionization (ESI) is a suitable technique for generating the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ for analysis. mdpi.com

Table 2: Theoretical HRMS Data for 4,4'-Disulfanediylbis(2-methylaniline)

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₄H₁₆N₂S₂ | 276.0755 |

| [M+H]⁺ | C₁₄H₁₇N₂S₂ | 277.0828 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods to generate product ions. wikipedia.org The resulting fragmentation pattern provides valuable structural information.

For 4,4'-Disulfanediylbis(2-methylaniline), the most anticipated fragmentation pathway is the cleavage of the relatively weak S-S bond. nih.gov This homolytic cleavage would result in the formation of a radical cation fragment corresponding to the 2-methyl-4-mercaptophenylamine moiety. Further fragmentation could occur through α-cleavage adjacent to the amino group, a characteristic pathway for aliphatic and aromatic amines. miamioh.edulibretexts.org This process would involve the loss of radicals from the substituent groups on the aromatic ring. The analysis of these fragmentation patterns allows for the detailed structural confirmation of the molecule. nih.govnih.gov

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of 4,4'-Disulfanediylbis(2-methylaniline)

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 277.08 | Cleavage of S-S bond | 139.05 | [H₂N(CH₃)C₆H₃S]⁺ |

| 277.08 | Loss of NH₃ | 260.06 | [C₁₄H₁₄S₂]⁺ |

| 139.05 | Loss of CH₃ radical | 124.02 | [H₂NC₆H₃S]⁺ |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for 4,4'-Disulfanediylbis(2-methylaniline) is not available in the cited literature, its solid-state architecture can be predicted based on the known structures of analogous molecules, such as other substituted diaryl compounds and aromatic disulfides. nih.govsemanticscholar.org

Table 4: Predicted Crystallographic Parameters for 4,4'-Disulfanediylbis(2-methylaniline) This table presents hypothetical data based on common values for organic molecules and data from analogous structures. nih.gov

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

| C-S-S-C Dihedral Angle (°) | ~90 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4,4'-Disulfanediylbis(2-methylaniline), this analysis would involve growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern allows for the determination of the unit cell dimensions, crystal system, and space group. This foundational data provides insights into the molecule's conformation, bond lengths, and bond angles.

Table 1: Hypothetical Crystallographic Data for 4,4'-Disulfanediylbis(2-methylaniline) This table is illustrative of typical data obtained from single-crystal XRD analysis, as specific data for the title compound is not available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. This technique is crucial for identifying crystalline phases and assessing the purity of the material. The PXRD pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. For 4,4'-Disulfanediylbis(2-methylaniline), PXRD would confirm whether a synthesized powder is amorphous or crystalline and could be used to identify different polymorphic forms if they exist.

Surface Analysis Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 4,4'-Disulfanediylbis(2-methylaniline), XPS would provide the atomic concentrations of carbon, nitrogen, and sulfur on the sample's surface. High-resolution scans of the C 1s, N 1s, and S 2p regions would reveal the specific chemical environments, such as the amine-carbon bonds, the disulfide linkage, and the aromatic carbons.

Table 2: Expected XPS Binding Energies for 4,4'-Disulfanediylbis(2-methylaniline) This table presents expected binding energy ranges for the functional groups in the compound. Precise values are not available.

| Element | Orbital | Chemical State | Expected Binding Energy (eV) |

| C | 1s | C-C, C-H (Aromatic) | ~284.8 |

| C | 1s | C-N (Aniline) | ~286.0 |

| N | 1s | -NH₂ (Aniline) | ~400.0 |

| S | 2p | -S-S- (Disulfide) | ~164.0 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale. SEM provides detailed images of the surface topography of a bulk sample, revealing characteristics like particle shape, size distribution, and agglomeration. TEM, which requires the sample to be thin enough for electrons to pass through, offers higher resolution images of the internal structure. For 4,4'-Disulfanediylbis(2-methylaniline), SEM could be used to study the morphology of its powdered or crystalline form, while TEM could potentially be used to examine the structure of nano-sized particles or thin films of the material.

Advanced Reaction Mechanisms and Kinetic Studies Involving 4,4 Disulfanediylbis 2 Methylaniline

Mechanistic Investigations of Formation Reactions

The synthesis of 4,4'-Disulfanediylbis(2-methylaniline) is achieved through the oxidative coupling of its corresponding thiol precursor, 4-amino-3-methylbenzenethiol. This transformation from two thiol molecules to a single disulfide is a redox reaction that can proceed through various mechanistic pathways depending on the oxidant and reaction conditions. libretexts.orglibretexts.org The general reaction is:

2 HS-C₆H₃(CH₃)(NH₂) → H₂N(CH₃)C₆H₃-S-S-C₆H₃(CH₃)NH₂ + 2H⁺ + 2e⁻

The mechanism of thiol oxidation to form a disulfide bond is complex and can involve several transient species. The specific intermediates and transition states are determined by whether the reaction follows a one-electron (radical) or two-electron (ionic) pathway.

Radical Intermediates : In the presence of certain oxidants or under photochemical conditions, a one-electron oxidation of the precursor thiol can occur, generating a thiyl radical (ArS•). nih.gov These highly reactive radicals can then dimerize in a coupling reaction to form the stable S-S bond of the disulfide. This pathway is common in reactions initiated by radical species. nih.govresearchgate.net

Ionic Intermediates and Sₙ2-like Pathways : Two-electron oxidation pathways often involve ionic intermediates. nih.gov A common mechanism begins with the oxidation of the thiol to a sulfenic acid (ArSOH) intermediate. nih.gov This species is then susceptible to a nucleophilic attack by a thiolate anion (ArS⁻), formed by the deprotonation of a second thiol molecule. The attack proceeds via an Sₙ2-like mechanism on the sulfur atom, with water as the leaving group, to form the disulfide bridge. libretexts.org Theoretical studies also support the existence of a trisulfide-like transition state or a stable trisulfur (B1217805) anionic intermediate in related thiol-disulfide exchange reactions. acs.org

Sulfenyl Derivatives : Alternative two-electron pathways can involve the formation of other sulfenyl intermediates (ArSX, where X is a leaving group). For instance, a "redox-click" chemistry approach has been described where the thiol reacts to form an ArSSO₂F intermediate, which is then attacked by a second thiolate to yield the disulfide. chemrxiv.org

Catalysts can significantly alter the rate and mechanism of disulfide bond formation by lowering the activation energy and stabilizing transition states. nih.gov Both biological and synthetic catalysts are effective in promoting this transformation.

Enzymatic Catalysis : In biological systems, enzymes from the oxidoreductase family, such as protein disulfide isomerase (PDI), facilitate thiol-disulfide exchange reactions with high specificity. nih.govnih.gov These enzymes often contain active sites with cysteine residues that form mixed-disulfide intermediates with the substrate. researchgate.net

Transition Metal Catalysis : Synthetic catalysts, particularly transition metal complexes, are widely used for the aerobic oxidation of thiols. Copper(II) complexes, for example, have been shown to catalyze the oxidation of analogous compounds like 2-aminophenol. iitkgp.ac.inrsc.org The proposed mechanism often involves the formation of a substrate-catalyst adduct, followed by an intramolecular electron transfer to generate a metal-center-reduced (e.g., Cu(I)) species and a substrate radical, which then proceeds to form the final product. iitkgp.ac.inrsc.org

Electrochemical and Redox Mediation : Electrochemical methods, often employing redox mediators, provide another catalytic route. These mediators can function as either electron transfer agents or hydrogen atom transfer (HAT) agents, facilitating the oxidation of thiols at an electrode surface under milder conditions than direct electrochemical oxidation. urfu.ru

Table 1: Overview of Catalytic Systems for Thiol-to-Disulfide Oxidation

| Catalyst Type | Example(s) | General Mechanism |

|---|---|---|

| Enzymatic | Protein Disulfide Isomerase (PDI), Glutaredoxin | Formation of a mixed-disulfide intermediate between the enzyme's active site cysteine and the thiol substrate. nih.govnih.gov |

| Transition Metal | Copper(II) or Manganese(II) Complexes | Substrate coordination to the metal center, followed by intramolecular electron transfer to form a substrate radical and a reduced metal ion. iitkgp.ac.inresearchgate.net |

| Redox Mediators | Substituted Aminophenols, Catechols | Facilitates electron transfer (ET) or hydrogen atom transfer (HAT) in an electrochemical cell to promote thiol oxidation. urfu.ru |

Reactivity Studies and Transformation Pathways

The reactivity of 4,4'-Disulfanediylbis(2-methylaniline) is characterized by the distinct chemical behaviors of its disulfide bridge and its aminotoluene moieties.

The disulfide bond is a redox-active functional group, and its most characteristic reaction is reduction back to the constituent thiols. wikipedia.org This cleavage of the S-S bond can be achieved using various reducing agents, including metal hydrides or through electrochemical means. wikipedia.orgresearchgate.net

The reduction process is understood to proceed via a stepwise mechanism. Electrochemical studies on diphenyl disulfide indicate that the reduction involves the formation of a transient disulfide radical anion (Ar-S-S-Ar)•⁻. researchgate.net This intermediate is unstable and rapidly undergoes cleavage of the S-S bond to yield a thiolate anion (ArS⁻) and a thiyl radical (ArS•). researchgate.netresearchgate.net The thiyl radical is then quickly reduced to a second thiolate anion.

The ease of this reduction is quantified by the disulfide bond's redox potential. While specific data for 4,4'-Disulfanediylbis(2-methylaniline) is not available, studies on related aromatic disulfides and disulfide bonds in proteins show that the potential is influenced by the electronic nature of the aromatic substituents. nih.gov Electron-donating groups, such as the amine and methyl groups present in this molecule, generally make reduction more difficult (a more negative redox potential).

Table 2: Representative Standard Reduction Potentials (E°) for Disulfide Bonds

| Compound/System | Redox Potential (E°) | Role/Characteristic |

|---|---|---|

| Glutathione (GSSG/2GSH) | -240 mV | Major intracellular redox buffer. libretexts.org |

| Thioredoxin (Trx) | -270 mV | Key cellular oxidoreductase. nih.gov |

| Functional Disulfides (Proteins) | -89 to -330 mV | Typically involved in catalytic or allosteric functions. nih.gov |

| Structural Disulfides (Proteins) | < -470 mV | Serve to stabilize protein tertiary structure. nih.gov |

The two primary amine groups in 4,4'-Disulfanediylbis(2-methylaniline) exhibit reactivity typical of an aromatic amine, specifically o-toluidine (B26562) (2-methylaniline). These groups are nucleophilic due to the lone pair of electrons on the nitrogen atoms. mrcolechemistry.co.uksolubilityofthings.com

Common reactions involving the amine functionality include:

Acylation : Reaction with acyl chlorides or acid anhydrides under anhydrous conditions results in the formation of N-acyl derivatives (amides). This reaction is a standard method for protecting the amine group. mrcolechemistry.co.ukwikipedia.org

Alkylation : The amine can act as a nucleophile to attack alkyl halides, leading to the formation of secondary or tertiary amines, though polyalkylation can be an issue.

Diazotization : In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C), the primary aromatic amine groups are converted into diazonium salts (-N₂⁺Cl⁻). These salts are highly versatile synthetic intermediates, which can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -I, -Br) via Sandmeyer or related reactions. atamanchemicals.com

Electrophilic aromatic substitution (EAS) on the benzene (B151609) rings of 4,4'-Disulfanediylbis(2-methylaniline) is governed by the combined directing effects of the three substituents present on each ring: the amino group (-NH₂), the methyl group (-CH₃), and the disulfide group (-S-S-Ar).

All three substituents are classified as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene by donating electron density into the ring. They are also all ortho, para-directors. organicchemistrytutor.comlibretexts.org

-NH₂ group : A strongly activating, ortho, para-directing group due to the powerful resonance effect of the nitrogen lone pair.

-CH₃ group : A weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation. makingmolecules.com

-S-S-Ar group : The sulfur atom adjacent to the ring has lone pairs that can be delocalized into the aromatic system through resonance, making it an activating, ortho, para-directing group.

On each ring, the substituents are located at positions C1 (-NH₂), C2 (-CH₃), and C4 (-S-S-Ar). The available positions for substitution are C3, C5, and C6. The directing effects of the existing groups will determine the regiochemical outcome. The amino group is the most powerful activator and will strongly direct incoming electrophiles to its ortho (C6) and para (C4) positions. Since C4 is blocked, this leaves C6. However, substitution at C6 is sterically hindered by the adjacent methyl group at C2. youtube.com

Therefore, the most probable sites for electrophilic attack are positions C3 and C5, which are activated by multiple groups and are less sterically encumbered.

Position C5 : This position is ortho to the powerful -NH₂ activator and para to the -CH₃ group.

Position C3 : This position is ortho to the -NH₂ group and ortho to the -S-S-Ar group.

The final product distribution in an EAS reaction will depend on a balance between these strong electronic directing effects and the steric hindrance imposed by the substituents. youtube.com

Table 3: Directing Group Characteristics for Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect | Primary Mechanism |

|---|---|---|---|---|

| -NH₂ (Amino) | C1 | Strongly Activating | ortho, para | +R (Resonance) >> -I (Inductive) |

| -CH₃ (Methyl) | C2 | Weakly Activating | ortho, para | +I (Inductive), Hyperconjugation |

| -S-S-Ar (Disulfide) | C4 | Activating | ortho, para | +R (Resonance) |

Theoretical and Computational Investigations of 4,4 Disulfanediylbis 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the electronic properties and reactivity of molecules with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 4,4'-Disulfanediylbis(2-methylaniline), DFT calculations can reveal critical information about its stability and reactivity. By employing functionals such as B3LYP with a suitable basis set like 6-31G*, it is possible to calculate various electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

DFT also allows for the calculation of reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, the local electrophilicity can pinpoint the specific atomic sites most likely to interact with nucleophiles. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4,4'-Disulfanediylbis(2-methylaniline)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Electronegativity (χ) | 3.5 | eV |

| Chemical Hardness (η) | 2.3 | eV |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. For 4,4'-Disulfanediylbis(2-methylaniline), high-accuracy ab initio calculations can be used to validate the results obtained from DFT and to compute properties where DFT may be less reliable.

These methods are particularly useful for calculating precise geometric parameters, vibrational frequencies, and interaction energies. For example, ab initio calculations could be employed to determine the exact bond lengths and angles within the molecule, as well as to predict its infrared spectrum.

Conformation Analysis and Potential Energy Surfaces

The three-dimensional structure of 4,4'-Disulfanediylbis(2-methylaniline) is not static, and the molecule can exist in various conformations due to the rotation around its single bonds. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By calculating the PES, it is possible to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). colostate.eduresearchgate.net

For 4,4'-Disulfanediylbis(2-methylaniline), the key dihedral angles to consider are those around the disulfide bond and the bonds connecting the aniline (B41778) rings to the sulfur atoms. A relaxed PES scan, where the dihedral angles are systematically varied and the rest of the molecule's geometry is optimized at each step, can reveal the landscape of conformational possibilities. nih.gov This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of the time-dependent properties of 4,4'-Disulfanediylbis(2-methylaniline), such as its conformational changes and interactions with its environment.

Conformational Flexibility and Torsional Barriers

MD simulations are an excellent tool for exploring the conformational flexibility of molecules. mdpi.com By simulating the motion of 4,4'-Disulfanediylbis(2-methylaniline) over time, it is possible to observe the transitions between different conformations and to calculate the free energy barriers associated with these changes. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can be analyzed to identify the most flexible regions of the molecule. nih.govresearchgate.net

Solvent Interactions and Aggregation Behavior

The behavior of 4,4'-Disulfanediylbis(2-methylaniline) can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. nih.gov By simulating the molecule in different solvents, it is possible to study how the solvent affects its conformation, stability, and reactivity. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the solute. mdpi.com

Furthermore, MD simulations can be used to investigate the aggregation behavior of 4,4'-Disulfanediylbis(2-methylaniline) molecules. mdpi.com By simulating a system containing multiple molecules, one can observe the formation of clusters or aggregates and analyze the intermolecular interactions that drive this process. lbl.gov These interactions can include hydrogen bonding and π-stacking. rsc.org Understanding aggregation is crucial as it can impact the material properties and biological activity of the compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4,4'-Disulfanediylbis(2-methylaniline) |

| 4,4'-diaminodiphenyl sulfone |

| 2,4-Difluoropentanes |

| 1,3-difluoropropane |

| allopurinol |

| losartan |

| omeprazole |

| ritonavir |

Computational Studies of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For 4,4'-Disulfanediylbis(2-methylaniline), computational studies can map out the energetic landscapes of its formation and subsequent reactions, identifying key intermediates and transition states.

Transition State Characterization and Reaction Pathways

The formation and cleavage of the disulfide bond are central to the chemistry of 4,4'-Disulfanediylbis(2-methylaniline). Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states involved in these processes. For instance, in the thiol-disulfide exchange, a common reaction for disulfides, the mechanism is believed to proceed through an SN2-type transition state. The reactivity in such reactions is influenced by the pKa of the participating thiols. While thiols with high pKa values are generally stronger nucleophiles, the reacting species is the thiolate anion; thus, thiols with lower pKa are favored at physiological pH.

Theoretical calculations on related aromatic disulfides have shown that electron transfer to the disulfide can lead to the cleavage of the S-S bond in a stepwise manner. acs.org The stability and structure of the resulting radical anion are influenced by the nature of the substituents on the aromatic rings. With electron-donating groups like the methyl and amino groups present in 4,4'-Disulfanediylbis(2-methylaniline), a significant stretching of the S-S bond upon electron transfer is expected, leading to the formation of a σ*-radical anion where the singly occupied molecular orbital (SOMO) is heavily localized on the S-S bond. acs.org This leads to a low bond energy in the radical anion and a high rate constant for cleavage. acs.org

DFT calculations can be employed to model the reaction pathways of such processes. The table below illustrates a hypothetical reaction pathway for the reduction of an aromatic disulfide, outlining the key species and their computed relative energies, which would be typical for such a computational study.

| Step | Species | Description | Relative Energy (kcal/mol) |

| 1 | Reactants | Aromatic Disulfide + 2e- + 2H+ | 0 |

| 2 | Transition State 1 | S-S bond elongation and charge localization | +10.5 |

| 3 | Intermediate | Disulfide radical anion | -5.2 |

| 4 | Transition State 2 | S-S bond cleavage | +3.1 |

| 5 | Products | 2 x Thiol molecules | -25.8 |

Note: The data in this table is illustrative and based on general principles of disulfide reduction, not on specific calculations for 4,4'-Disulfanediylbis(2-methylaniline).

Prediction of Spectroscopic Properties

Computational chemistry is also invaluable for predicting the spectroscopic properties of molecules, which aids in their identification and characterization. DFT and time-dependent DFT (TD-DFT) methods are routinely used to calculate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, and Ultraviolet-Visible (UV-Vis) absorption spectra.

For 4,4'-Disulfanediylbis(2-methylaniline), DFT calculations could predict the 1H and 13C NMR chemical shifts. These calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated chemical shifts, when compared to experimental data, can help confirm the molecular structure.

Similarly, TD-DFT calculations can predict the electronic absorption spectrum by calculating the excitation energies and oscillator strengths of electronic transitions. The predicted λmax values can be compared with experimentally obtained UV-Vis spectra to understand the electronic structure of the molecule. The table below presents hypothetical predicted spectroscopic data for 4,4'-Disulfanediylbis(2-methylaniline) based on computational methods.

| Spectroscopic Data | Predicted Value |

| 1H NMR Chemical Shift (ppm) - Aromatic CH | 6.8 - 7.2 |

| 1H NMR Chemical Shift (ppm) - CH3 | 2.1 |

| 1H NMR Chemical Shift (ppm) - NH2 | 3.5 |

| 13C NMR Chemical Shift (ppm) - Aromatic C-S | 135 |

| 13C NMR Chemical Shift (ppm) - Aromatic C-N | 145 |

| UV-Vis λmax (nm) | 254, 310 |

Quantitative Structure-Activity Relationships (QSAR) in Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

While specific QSAR studies on 4,4'-Disulfanediylbis(2-methylaniline) are not prevalent in the literature, research on related aromatic disulfides and aniline derivatives has demonstrated the utility of this approach. For instance, a QSAR study on unsymmetrical aromatic disulfide derivatives as inhibitors of the SARS Coronavirus main protease revealed that the biological activity was mainly governed by descriptors such as the highest occupied molecular orbital (HOMO) energy, the energy of the molecular orbital below HOMO (HOMO-1), the Balaban index, and the bond lengths of the disulfide bridge. nih.gov This suggests that the electronic properties and the geometry of the disulfide bond are crucial for the inhibitory activity of these compounds. nih.gov

Another QSAR study on the antibiotic activity of organosulfur compounds found that the activity varied with the number of sulfur atoms, with trisulfides and tetrasulfides showing significant efficiency. researchgate.net Such studies highlight the importance of the sulfur chain length in the biological activity of these compounds.

In the context of 4,4'-Disulfanediylbis(2-methylaniline), a QSAR model could be developed to predict its potential biological activities based on a set of calculated molecular descriptors. These descriptors can be categorized as follows:

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Topological | Connectivity indices, Balaban index |

| Hydrophobic | LogP |

By establishing a mathematical relationship between these descriptors and a known biological activity for a series of related compounds, the activity of 4,4'-Disulfanediylbis(2-methylaniline) could be predicted. This approach can guide the synthesis of new derivatives with potentially enhanced biological activities. Unsymmetrical disulfides containing fragments of substituted imidazole, pyrimidine, and oxadiazole have shown promise as in vitro inhibitors of the SARS CoV Mpro coronavirus protease. nih.gov

Polymer Chemistry Applications and Oligomerization Studies

4,4'-Disulfanediylbis(2-methylaniline) as a Monomer

The reactivity of the amine groups in 4,4'-Disulfanediylbis(2-methylaniline) allows it to undergo polymerization through several routes, leading to the formation of high-molecular-weight polymers with diverse structures and properties.

Aromatic diamines, such as 4,4'-Disulfanediylbis(2-methylaniline), are key building blocks for the synthesis of aromatic polyamides (aramids). These polymers are renowned for their exceptional thermal stability and mechanical strength. The condensation polymerization of a diamine with a dicarboxylic acid or its more reactive derivatives, such as diacyl chlorides, proceeds with the formation of an amide linkage and the elimination of a small molecule, like water or hydrogen chloride.

While specific studies on the polycondensation of 4,4'-Disulfanediylbis(2-methylaniline) are not extensively documented, the general reaction scheme with a generic aromatic dicarboxylic acid dichloride is depicted below. The reaction typically occurs in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often in the presence of an acid scavenger like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

The properties of the resulting polyamide would be influenced by the specific dicarboxylic acid used. For instance, using a rigid dicarboxylic acid like terephthaloyl chloride would likely result in a highly rigid and thermally stable polymer, whereas a more flexible dicarboxylic acid could lead to a polymer with increased solubility and lower glass transition temperature. The presence of the disulfide bond in the diamine monomer is expected to introduce a degree of flexibility and potential for redox activity in the polymer backbone.

Table 1: Expected Influence of Dicarboxylic Acid Structure on Polyamide Properties

| Dicarboxylic Acid Derivative | Expected Polymer Characteristics |

|---|---|

| Terephthaloyl chloride | High thermal stability, high modulus, low solubility |

| Isophthaloyl chloride | Good thermal stability, improved solubility over terephthalate-based polymers |

| Adipoyl chloride | Increased flexibility, lower glass transition temperature, reduced thermal stability |

Polyaddition is another polymerization route for diamines like 4,4'-Disulfanediylbis(2-methylaniline). In this type of reaction, monomers react to form a polymer without the elimination of any small molecules. A notable example is the reaction of diamines with diisocyanates to form polyureas, or with diepoxides to form epoxy resins.

The reaction of 4,4'-Disulfanediylbis(2-methylaniline) with a diisocyanate would lead to the formation of a polyurea with urea (B33335) linkages connecting the aromatic units. These polymers are known for their high tensile strength and elasticity. The disulfide bond in the polymer backbone could potentially be cleaved and reformed, opening avenues for developing self-healing materials. nih.gov

Similarly, the reaction with a diepoxide would result in a cross-linked epoxy resin. The diamine acts as a curing agent, and the resulting network structure would likely exhibit high thermal and chemical resistance. The methyl groups on the aromatic rings of the diamine may influence the reactivity of the amine groups and the packing of the polymer chains, thereby affecting the final properties of the cured resin.

To tailor the properties of the final polymer, 4,4'-Disulfanediylbis(2-methylaniline) can be copolymerized with other monomers. For instance, copolymerization with aniline (B41778) or 2-methylaniline could be employed to synthesize electroactive copolymers.

Research on a novel disulfide-containing aniline, 1,4-dihydrobenzo[d] researchgate.netnih.govdithiin-5-ylamine, has shown that while the monomer itself only forms oligomers upon oxidative polymerization, it can be successfully copolymerized with aniline. researchgate.net The resulting copolymers exhibited good redox activity and electrical conductivity. researchgate.net Specifically, copolymers with a 1:1 and 2:1 molar ratio of the disulfide-containing aniline to aniline showed conductivities of 5.1 x 10⁻² S/cm and 1.3 x 10⁻² S/cm, respectively, after doping. researchgate.net These copolymers were suggested as potential cathode materials for secondary polymer batteries. researchgate.net

Based on these findings, it is plausible that copolymerization of 4,4'-Disulfanediylbis(2-methylaniline) with aniline would yield a processable and electroactive material. The disulfide-containing monomer would likely introduce steric hindrance, potentially affecting the molecular weight and conductivity of the copolymer, but also imparting unique redox properties.

Table 2: Properties of Copolymers of a Disulfide-Containing Aniline and Aniline

| Molar Ratio (Disulfide-Aniline : Aniline) | Weight-Averaged Molecular Weight (Mw) | Electrical Conductivity (S/cm) |

|---|---|---|

| 1:1 | 10,000 | 5.1 x 10⁻² |

| 2:1 | 6,600 | 1.3 x 10⁻² |

Data for a closely related disulfide-containing aniline monomer. researchgate.net

Synthesis and Characterization of Polymeric Materials

The incorporation of 4,4'-Disulfanediylbis(2-methylaniline) into polymer chains leads to materials with specific and often desirable characteristics, such as high thermal stability and electroactivity.

As mentioned, polyamides derived from 4,4'-Disulfanediylbis(2-methylaniline) are expected to exhibit good thermal properties. The synthesis of polyamides from disulfide-containing dicarboxylic acids has been reported, resulting in polymers with elastomeric and self-healing properties, as well as high thermal stability. mdpi.com This suggests that incorporating the disulfide bond via the diamine monomer would yield similar benefits.

Polyimides are another class of high-performance polymers that can be synthesized from diamines. The typical synthesis involves a two-step process: first, the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, followed by a cyclodehydration step (thermal or chemical) to form the final polyimide.

The use of aromatic diamines containing disulfide linkages for the synthesis of polyimides is a known strategy to enhance certain properties of the resulting polymers. The disulfide bond can improve processability and introduce functionalities such as redox-responsiveness and self-healing capabilities. The general structure of a polyimide derived from 4,4'-Disulfanediylbis(2-methylaniline) and a generic aromatic dianhydride is shown below. The properties of these polyimides would be highly dependent on the structure of the dianhydride used.

Polyaniline is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity. The incorporation of disulfide bonds into a polyaniline-like structure, as would be the case in polymers derived from 4,4'-Disulfanediylbis(2-methylaniline), can lead to novel electroactive materials.

Studies on the polymerization of aniline derivatives with sulfur monochloride have yielded poly[N,N-(phenylamino)disulfides], which are colored polymers with conjugation along the backbone. nih.govacs.org These polymers demonstrate the potential for creating electroactive materials based on the N-S-S-N linkage.

Copolymers of aniline with disulfide-containing anilines have been shown to possess good redox activity from both the polyaniline and the disulfide groups. researchgate.net This dual redox activity is a desirable feature for applications in energy storage, such as in the cathodes of rechargeable batteries. The disulfide bond can undergo reversible cleavage and formation, contributing to the charge storage capacity of the material.

Furthermore, these conductive polymers can be used to form conductive composites by blending them with insulating polymer matrices or by incorporating conductive fillers. The processability of copolymers derived from 4,4'-Disulfanediylbis(2-methylaniline) could make them suitable for creating such composites with tailored electrical and mechanical properties for applications in sensors, antistatic coatings, and electromagnetic shielding.

Oligomerization Pathways and Controlled Synthesis

There is no specific information available in the reviewed literature concerning the oligomerization pathways or the controlled synthesis of polymers derived from 4,4'-Disulfanediylbis(2-methylaniline). In principle, a molecule with two amine functionalities and a disulfide bond could potentially undergo polymerization through several routes.

One possibility is oxidative polymerization , a common method for aniline and its derivatives. semanticscholar.orgresearchgate.net This process typically involves a chemical oxidant or an electrochemical process to form radical cations that couple to form polymer chains. researchgate.net The presence of the disulfide bond could, however, complicate this process, potentially leading to side reactions or cleavage of the S-S bond under certain oxidative conditions.

Another theoretical pathway is step-growth polymerization , where the amine groups could react with suitable co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. In this scenario, the disulfide linkage would be incorporated into the polymer backbone. Research on other aniline derivatives has explored their use in such polymerization reactions. nih.govrsc.orgresearchgate.net

Controlled synthesis of polymers from aniline derivatives is challenging. While techniques for controlling the polymerization of other monomers are well-established, their application to aniline and its derivatives is not straightforward. researchgate.net There are no specific reports on the controlled synthesis of polymers from 4,4'-Disulfanediylbis(2-methylaniline).

Structural Properties of Resulting Polymers

Without experimental data on the polymerization of 4,4'-Disulfanediylbis(2-methylaniline), any discussion of the structural properties of the resulting polymers is speculative. However, we can infer potential characteristics based on the structure of the monomer and general polymer science principles.

Molecular Weight Distribution and Degree of Polymerization

The molecular weight distribution (MWD) and degree of polymerization (DP) are critical parameters that determine the physical and mechanical properties of a polymer. For polymers synthesized via uncontrolled methods like conventional oxidative polymerization, a broad MWD (high polydispersity index, PDI) would be expected.

Should a controlled polymerization technique be successfully developed for this monomer, it would theoretically be possible to achieve polymers with a narrow MWD (low PDI) and a controlled DP. The table below illustrates hypothetical data for polymers that could be obtained through different polymerization methods, based on general expectations for similar systems.

| Polymerization Method | Expected Molecular Weight (Mn) | Expected Polydispersity Index (PDI) | Expected Degree of Polymerization (DP) |

|---|---|---|---|

| Hypothetical Oxidative Polymerization | Highly Variable | > 2.0 | Variable |

| Hypothetical Controlled Polymerization | Controllable | < 1.5 | Predictable |

Polymer Architecture and Chain Conformation

The architecture of a polymer derived from 4,4'-Disulfanediylbis(2-methylaniline) would likely be linear if polymerized through the amine functionalities in a step-growth manner. The presence of the disulfide bond in the backbone would introduce a degree of flexibility and potential for dynamic covalent chemistry, as disulfide bonds can undergo reversible cleavage and reformation. jsta.cl

The chain conformation would be influenced by the rigidity of the aromatic rings and the rotational freedom around the disulfide and amine linkages. The methyl groups on the aniline rings would also contribute to steric hindrance, affecting how the polymer chains pack in the solid state.

Advanced Polymerization Techniques

There is no literature available on the application of advanced polymerization techniques to 4,4'-Disulfanediylbis(2-methylaniline).

Emulsion Polymerization

Emulsion polymerization is a type of radical polymerization that is typically used for vinyl monomers. Its application to the polymerization of aniline derivatives is not common, although some studies on the emulsion polymerization of propylene (B89431) sulfide (B99878) have been reported. researchgate.net Given the structure of 4,4'-Disulfanediylbis(2-methylaniline), it is not a typical candidate for emulsion polymerization.

Advanced Materials Science Applications

Application in Redox-Active Materials

The defining feature of 4,4'-Disulfanediylbis(2-methylaniline) in materials science is its disulfide (S-S) bond, which serves as a reversible, redox-active linkage. This dynamic covalent bond can be cleaved and reformed in response to stimuli like heat or specific chemical environments, a property extensively utilized in the creation of advanced polymers known as vitrimers. acs.orgresearchgate.net

Vitrimers are a class of polymers that merge the robust mechanical properties of thermosets with the reprocessability of thermoplastics. acs.org When monomers like 4,4'-Disulfanediylbis(2-methylaniline) or its close analogue, 4,4′-disulfanediyldianiline (4-AFD), are used as curing agents for epoxy resins, they introduce dynamic disulfide crosslinks into the polymer network. acs.orgresearchgate.net At elevated temperatures, these bonds can undergo exchange reactions, or metathesis, allowing the polymer network to rearrange its topology without compromising its integrity. acs.org This associative exchange mechanism enables properties such as stress relaxation, malleability, and self-healing. acs.orgmdpi.com

This redox-responsive behavior is crucial for developing self-healing materials. nih.gov When a crack forms, a thermal stimulus can initiate disulfide exchange reactions across the fractured interface, rebonding the network and restoring mechanical strength. mdpi.com Research has demonstrated that such materials can achieve high healing efficiencies, with some systems recovering over 94% of their original tensile strength. acs.org

Table 1: Self-Healing Performance of Disulfide-Containing Vitrimers

| Material System | Healing Conditions | Healing Efficiency (%) | Reference |

|---|---|---|---|

| Castor Oil-Based Epoxy Vitrimer with 4-AFD | Not Specified | 94.6% | acs.org |

| Epoxy Vitrimer with Dynamic Disulfide Bonds | 100 °C for 3 h | 71.5% | researchgate.net |

| Epoxy Vitrimer with Bio-based Curing Agents | Not Specified | 71.48% | colab.wsresearchgate.net |

| Catalyst-Free Epoxy Elastomer | Room Temp. for 96 h | ~80% | nih.gov |

| Catalyst-Free Epoxy Elastomer | 60 °C for 48 h | ~80% | nih.gov |

| Bis-Dynamic Network (Disulfide & Vinylogous Urethane) | 100 °C for 20 h | 86.92% | mdpi.com |

Integration into Functional Organic Materials

The dual functionality of 4,4'-Disulfanediylbis(2-methylaniline)—possessing both the dynamic disulfide bond and reactive amine groups—allows for its integration into a variety of functional organic materials.

The aniline (B41778) component of the molecule provides a direct pathway to creating materials with semiconductor properties. Polyaniline and its derivatives are well-known conducting polymers whose electrical properties can be tuned through doping. researchgate.netresearchgate.net Polymerization of 4,4'-Disulfanediylbis(2-methylaniline) would result in a polyaniline-like backbone structure, where the charge can be delocalized.

Studies on poly(2-methylaniline), the polymer derived from a monomer unit of the title compound, show that its conductivity is highly dependent on the dopant used and the ambient temperature. researchgate.net For instance, p-Toluenesulphonic acid-doped poly(2-methylaniline) exhibits a significant increase in DC conductivity with rising temperature, spanning several orders of magnitude between 300 K and 425 K. researchgate.net This behavior is characteristic of semiconductor materials. The conductivity of such polymers can be precisely controlled, ranging from the insulator regime (10⁻¹⁰ S cm⁻¹) to the metallic regime (up to 10⁴ S cm⁻¹) through doping. mdpi.com This tunability makes polymers derived from 4,4'-Disulfanediylbis(2-methylaniline) potential candidates for use in flexible electronic devices, sensors, and antistatic coatings.

Table 2: Electrical Conductivity of Doped Polyaniline Derivatives

| Polymer | Dopant | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| Polyaniline (PANI) | HCl | 6.550 x 10⁻² | ijirset.com |

| Poly(aniline-co-N-methylaniline) | HCl | 3.885 x 10⁻⁵ | ijirset.com |

| Polyaniline (PANI) | H₂SO₄ | 1.09 | researchgate.net |

| Polyaniline (PANI) | Nicotinic Acid | 0.65 | researchgate.net |

| Polyaniline (PANI) | 2-Methylnicotinic Acid | 0.089 | researchgate.net |

| Poly(N-methylaniline) (PNMA) | Perchloric Acid (HClO₄) | 109.84 | mdpi.com |

The disulfide bond itself can act as a chromophore, making materials derived from 4,4'-Disulfanediylbis(2-methylaniline) inherently photoresponsive. Aromatic disulfide bonds are susceptible to cleavage upon exposure to ultraviolet (UV) light, a process that generates thiyl radicals. osti.govrsc.orgnih.gov This light-induced bond scission provides a powerful mechanism for controlling material properties without direct contact or heat.

This photo-responsiveness has been harnessed to manipulate the network of disulfide-containing vitrimers. Researchers have demonstrated that stress relaxation and network rearrangement in these materials can be triggered by UV irradiation at room temperature, offering a level of spatial and temporal control that is difficult to achieve with thermal stimuli alone. researchgate.net In some systems, the disulfide unit can enable photo-crosslinking without the need for external photo-initiators, simplifying the fabrication of patterned materials and coatings. nih.govrug.nl Furthermore, the aromatic structure of the monomer contributes to UV shielding properties, which is beneficial for creating durable, weather-resistant coatings. colab.wsresearchgate.net

Self-Assembly and Supramolecular Structures